Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic routes, including the use of commercially available starting materials. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput screening and computational chemistry to identify the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate include other thiazolo[5,4-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridines
- Thiazolo[5,4-c]pyridines
- Thiazolo[4,5-c]pyridines
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific pharmacological profile. This compound’s unique structure allows it to interact with a distinct set of molecular targets, leading to its diverse range of biological activities .
Biological Activity
Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound features a thiazolo[5,4-b]pyridine core with specific substitutions that enhance its biological properties. The structural formula is represented as follows:
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity through interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular processes. For instance, it interacts with topoisomerase enzymes, which are essential for DNA replication and transcription.
- Receptor Modulation : It may modulate specific receptors involved in inflammatory pathways and cellular signaling.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Comparative studies have demonstrated its effectiveness against various bacterial strains:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.012 | Strong inhibition |
Streptococcus pneumoniae | 0.008 | Strong inhibition |
Escherichia coli | 0.03 | Moderate inhibition |
These results suggest that the compound is more potent than standard antibiotics like ampicillin and streptomycin .
Antitumor Potential
In vitro studies have also highlighted the compound's potential as an antitumor agent. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a broad spectrum of activity with low MIC values compared to traditional antibiotics . -
Antitumor Activity Assessment :
Another study focused on the antitumor properties of this compound in human cancer cell lines. Results indicated significant cytotoxicity at concentrations as low as 10 µM, suggesting its potential for further development as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiazolo[5,4-b]pyridine derivatives but exhibits unique pharmacological profiles due to its specific substitutions:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-4-fluorophenyl sulfonamide | Contains a sulfonamide group | Antibacterial |
Methyl 4-methylthiazolo[5,4-b]pyridine | Methyl substitution at different positions | Antitumor |
Methyl 3-(hydroxymethyl)-4,6-dimethyl... | Hydroxymethyl and dimethyl groups | Antimicrobial & Antitumor |
The unique arrangement enhances its pharmacological properties compared to other derivatives within the same class .
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12N2O3S/c1-5-8(11(15)16-3)6(2)12-10-9(5)7(4-14)13-17-10/h14H,4H2,1-3H3 |
InChI Key |
FNRMRHNAGLKBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C)CO |
Origin of Product |
United States |
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